

Comprehensive Literature Review of 3-Deaza-xyloouridine and its Closely Related Analogs

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Compound of Interest

Compound Name: 3-Deaza-xyloouridine

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive review of the research on **3-Deaza-xyloouridine** and its closely related and more extensively studied analog, 3-Deazauridine. While "**3-Deaza-xyloouridine**" is cited in some chemical databases, it is often listed as a synonym for 3-Deazauridine. The core structural difference between a "xyloouridine" and a "uridine" lies in the stereochemistry of the sugar moiety. However, the majority of published research focuses on the ribofuranosyl configuration, known as 3-Deazauridine. This review will primarily focus on the wealth of data available for 3-Deazauridine, a synthetic nucleoside analog with demonstrated antitumor and antiviral properties, while also contextualizing the potential implications of the xylo-configuration based on broader research into xylofuranosyl nucleosides.

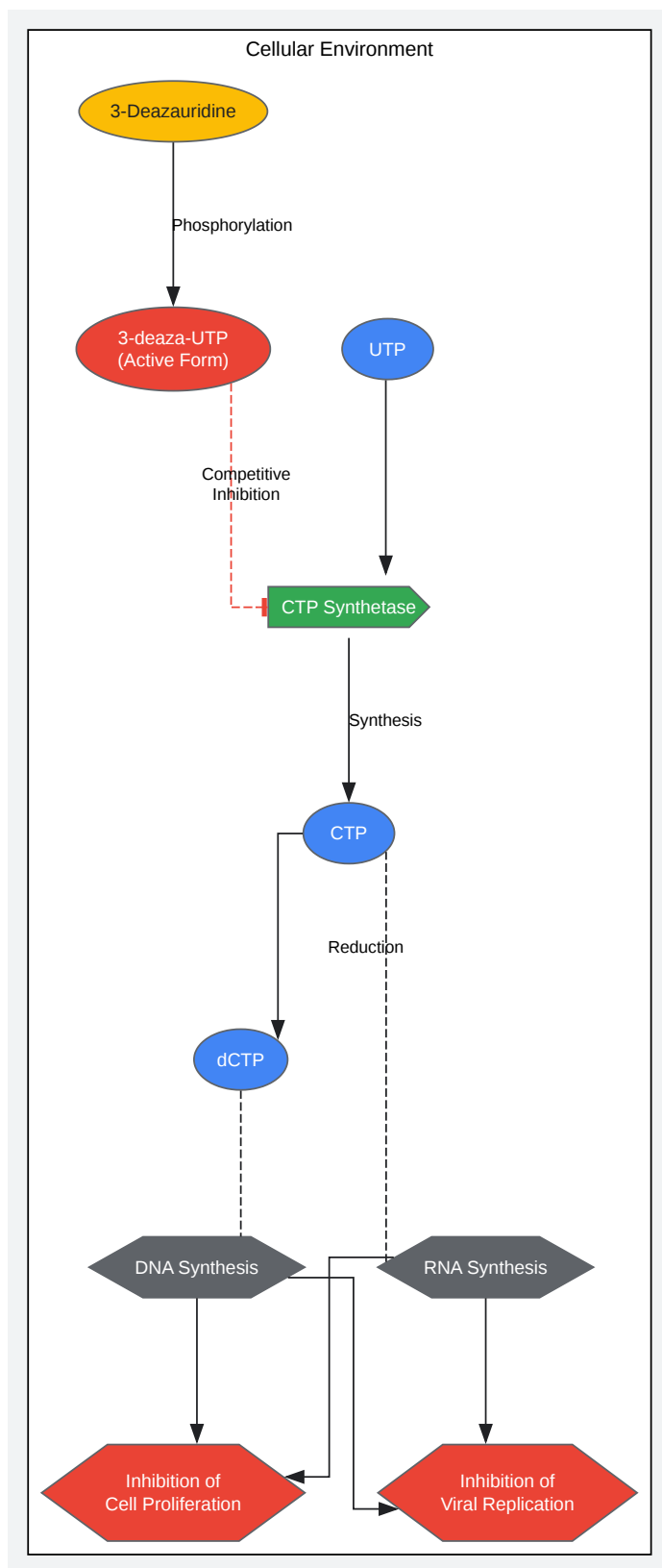
3-Deazauridine is a structural analog of the pyrimidine nucleoside uridine, where the nitrogen atom at the 3-position of the uracil ring is replaced by a carbon atom. This modification is key to its mechanism of action, which involves the inhibition of cytidine triphosphate (CTP) synthetase. By disrupting the de novo synthesis of pyrimidine nucleotides, 3-Deazauridine interferes with both DNA and RNA synthesis, leading to its cytostatic and antiviral effects.

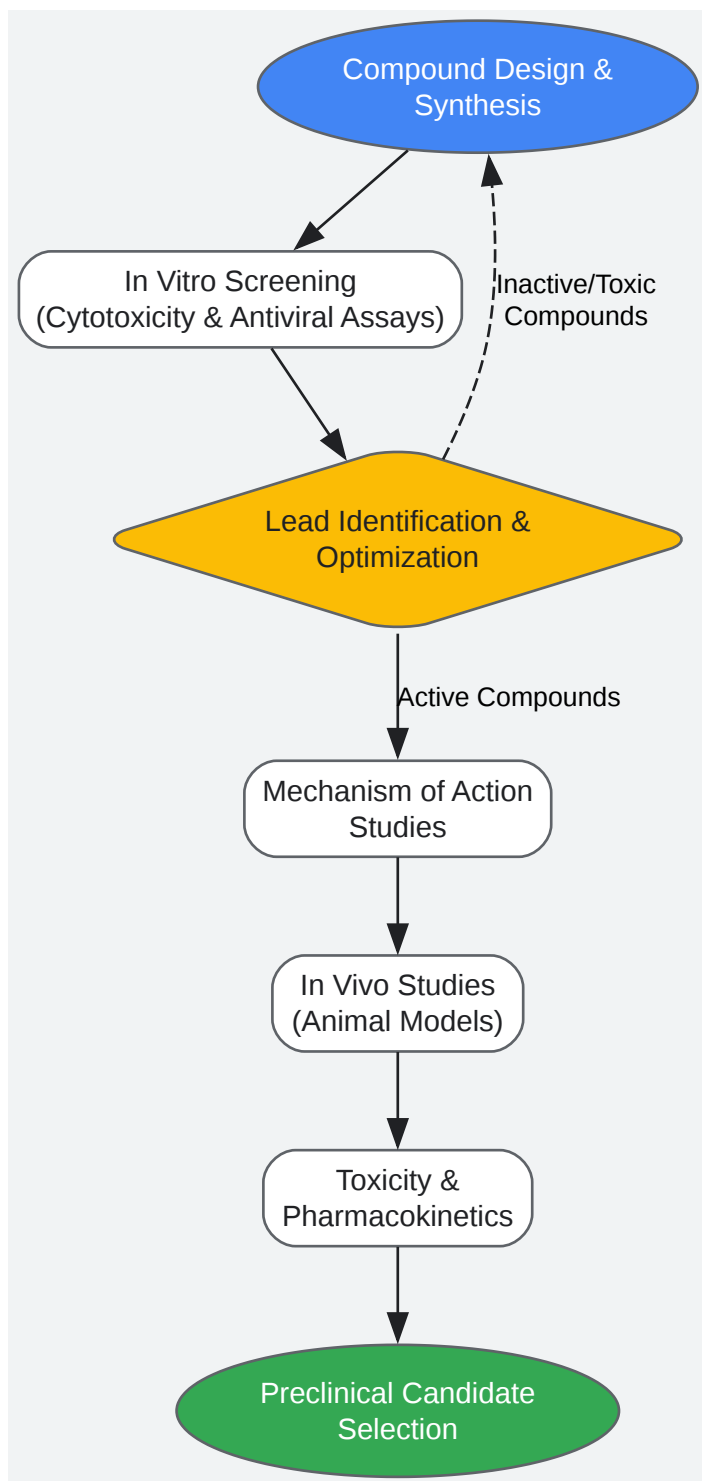
Mechanism of Action

The primary molecular target of 3-Deazauridine is CTP synthetase, a critical enzyme in the de novo pyrimidine biosynthetic pathway.^[1] This enzyme catalyzes the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).

Following cellular uptake, 3-Deazauridine is phosphorylated to its active triphosphate form, 3-deazauridine-5'-triphosphate (3-deaza-UTP). 3-deaza-UTP then acts as a competitive inhibitor of CTP synthetase, effectively blocking the synthesis of CTP.^{[1][2]} A reduction in the intracellular pool of CTP has downstream effects, including the inhibition of both DNA and RNA synthesis, which are essential for cell proliferation and viral replication.^[2] A secondary effect observed is the inhibition of dCTP formation, further contributing to its disruption of DNA synthesis.^[2]

The inhibition of CTP synthetase by 3-Deazauridine can also lead to an increase in the intracellular concentration of UTP. This modulation of nucleotide pools can have synergistic effects when used in combination with other nucleoside analogs.





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